OLIVAMIDOPROPYL DIMETHYLAMINE LACTATE
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms
The systematic International Union of Pure and Applied Chemistry nomenclature for oleamidopropyl dimethylamine lactate follows established conventions for complex organic salts and provides precise chemical identification. The complete International Union of Pure and Applied Chemistry name is designated as (Z)-N-[3-(dimethylamino)propyl]octadec-9-enamide;2-hydroxypropanoic acid, which accurately describes both the oleamidopropyl dimethylamine base component and the lactate acid component. This nomenclature specifically indicates the Z-configuration of the double bond at the 9-position of the octadecenamide chain, reflecting the cis-geometry inherited from the natural oleic acid precursor.
The compound is registered under Chemical Abstracts Service number 69898-44-8, providing a unique identifier for regulatory and database purposes. Alternative systematic names include propanoic acid, 2-hydroxy-, compound with (9Z)-N-[3-(dimethylamino)propyl]-9-octadecenamide (1:1), which emphasizes the 1:1 stoichiometric relationship between the lactic acid and the amidoamine components. Additional synonyms documented in chemical databases include N-(3-dimethylaminopropyl)oleamide, lactic acid salt, and the commercial designation MACKALENE 516. The United Nations International Identifier code UBM4NL1EI0 serves as an additional unique identifier within regulatory frameworks.
The base compound oleamidopropyl dimethylamine, which forms the cationic component of the lactate salt, carries the Chemical Abstracts Service number 3271-67-8 and molecular formula C₂₃H₄₆N₂O. This distinction between the base compound and its lactate salt form is crucial for understanding the chemical behavior and properties of the complete system. The lactate salt formation significantly alters the physicochemical properties compared to the free base, particularly in terms of solubility, stability, and ionic character.
Molecular Formula and Weight Analysis
The molecular formula of oleamidopropyl dimethylamine lactate is established as C₂₆H₅₂N₂O₄, representing the combination of the oleamidopropyl dimethylamine component (C₂₃H₄₆N₂O) with the lactic acid component (C₃H₆O₃). This formula accurately reflects the 1:1 salt formation between the two molecular components, with the lactic acid providing the acidic functionality that neutralizes the basic amine group in the oleamidopropyl dimethylamine structure. The molecular weight is precisely determined as 456.7 grams per mole according to computational analysis from multiple chemical databases.
More detailed mass spectrometric analysis reveals the monoisotopic mass as 456.392708 atomic mass units, providing high-precision mass data essential for analytical identification and characterization. The average molecular mass is calculated as 456.712 atomic mass units when accounting for natural isotopic abundance. These precise mass measurements are critical for mass spectrometric identification and quantitative analysis of the compound in various analytical applications.
The molecular composition analysis reveals the presence of 26 carbon atoms, 52 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms, distributed across the two component molecules that form the salt structure. The carbon content represents approximately 68.4% of the total molecular weight, with hydrogen contributing 11.5%, nitrogen 6.1%, and oxygen 14.0%. This elemental composition reflects the predominantly hydrocarbon nature of the molecule, consistent with its derivation from fatty acid chemistry and its surfactant properties.
| Component | Molecular Formula | Molecular Weight (g/mol) | Percentage of Total |
|---|---|---|---|
| Oleamidopropyl dimethylamine | C₂₃H₄₆N₂O | 366.624 | 80.3% |
| Lactic acid | C₃H₆O₃ | 90.078 | 19.7% |
| Total Compound | C₂₆H₅₂N₂O₄ | 456.702 | 100.0% |
Stereochemical Configuration and Isomerism
The stereochemical analysis of oleamidopropyl dimethylamine lactate reveals several important configurational features that influence its chemical and biological properties. The primary stereochemical element is the Z-configuration (cis-geometry) of the double bond located at the 9-position of the octadecenamide chain, which is specifically designated in the International Union of Pure and Applied Chemistry nomenclature as (9Z). This geometric isomerism is inherited from the oleic acid precursor and is maintained throughout the synthetic transformation to the final lactate salt.
According to detailed stereochemical analysis, the compound contains one E/Z center corresponding to the oleic acid-derived double bond. The Z-configuration is thermodynamically stable and represents the predominant isomer found in natural oleic acid sources. This geometric constraint significantly influences the molecular conformation and packing behavior of the compound, affecting both its physical properties and its interaction with biological membranes and other molecular targets.
The lactic acid component introduces an additional stereochemical consideration, as lactic acid exists as both D and L enantiomers. The stereochemical data indicates that the compound contains 0 out of 1 defined stereocenters, suggesting that the lactic acid component is present as a racemic mixture or that the stereochemistry is not specified in the commercial material. The optical activity is listed as (+/-), confirming the presence of both enantiomers of lactic acid in the salt formation. This racemic nature is typical for commercially produced lactic acid and does not significantly impact the overall functionality of the compound in its intended applications.
The overall molecular stereochemistry is classified as having unknown absolute configuration, with defined stereocenters numbering 0 out of 1 possible. This classification reflects the racemic nature of the lactic acid component while acknowledging the defined Z-geometry of the fatty acid double bond. The conformational flexibility of the long alkyl chains allows for multiple conformational states, with the molecule adopting extended conformations in aqueous solution and more compact arrangements in crystalline or organized phases.
Crystallographic and Three-Dimensional Conformational Studies
Crystallographic analysis of oleamidopropyl dimethylamine lactate presents significant challenges due to the inherent flexibility of the long-chain alkyl components and the salt nature of the compound. Database records indicate that conformer generation is disallowed due to the compound being too flexible, representing a mixture, or existing as a salt, which complicates traditional crystallographic structure determination methods. This limitation is common for surfactant molecules with extended alkyl chains, where the conformational flexibility prevents the formation of well-ordered crystalline structures suitable for single-crystal X-ray diffraction analysis.
The three-dimensional conformational behavior of the molecule is influenced by several structural features, including the rigid amide functionality, the flexible propyl linker, the tertiary amine center, and the long oleyl chain with its characteristic Z-double bond. Computational modeling suggests that the molecule adopts extended conformations in dilute solution, with the hydrophobic oleyl chain extending away from the more polar amidopropyl dimethylamine head group. The Z-configuration of the double bond introduces a characteristic bend in the alkyl chain, creating a kinked rather than fully extended molecular geometry.
The molecular conformation is further influenced by intermolecular interactions, particularly in concentrated solutions or solid phases where hydrogen bonding between amide groups and electrostatic interactions between the charged amine and lactate components become significant. The lactate counterion can form hydrogen bonds with both the amide carbonyl and the tertiary amine nitrogen, creating stabilized conformational states that influence the overall molecular organization. These interactions are particularly important in determining the compound's behavior in formulated products and its interaction with other components.
The three-dimensional structure exhibits significant conformational freedom around the carbon-carbon bonds of the alkyl chain, allowing the molecule to adopt various conformational states depending on the local environment. In aqueous solutions, the molecule likely adopts conformations that minimize contact between the hydrophobic alkyl chain and water molecules, while maximizing favorable interactions between the polar head group and the aqueous environment. This conformational behavior is fundamental to understanding the compound's surfactant properties and its ability to reduce surface tension and stabilize emulsions.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic characterization of oleamidopropyl dimethylamine lactate employs multiple analytical techniques to provide comprehensive structural confirmation and purity assessment. Nuclear magnetic resonance spectroscopy represents the primary tool for structural elucidation, with both proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance providing detailed information about the molecular structure and stereochemistry. The complex nature of the molecule, containing multiple distinct chemical environments, generates characteristic spectroscopic signatures that enable precise identification and quantitative analysis.
¹H Nuclear magnetic resonance analysis reveals several distinct regions corresponding to different structural components of the molecule. The oleyl chain protons generate a complex multipicity pattern in the aliphatic region (0.8-2.5 parts per million), with the characteristic olefinic protons of the Z-double bond appearing as multiplets around 5.3 parts per million. The amide proton typically appears as a broad signal around 5-6 parts per million, while the propyl linker protons generate characteristic triplet and multiplet patterns in the 1.5-3.0 parts per million region. The N,N-dimethyl groups produce a characteristic singlet around 2.2-2.3 parts per million, and the lactic acid component contributes signals for both the methyl group (around 1.4 parts per million) and the methine proton (around 4.1 parts per million).
Mass spectrometric analysis provides definitive molecular weight confirmation and fragmentation patterns characteristic of the compound structure. The molecular ion peak appears at m/z 456 for the complete lactate salt, with characteristic fragmentation involving loss of the lactic acid component (m/z 366) to yield the base oleamidopropyl dimethylamine ion. Additional fragmentation patterns include cleavage of the amide bond and progressive loss of alkyl chain segments, providing structural confirmation and enabling identification of impurities or degradation products.
Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The amide carbonyl stretching vibration appears around 1650-1680 wavenumbers, while the N-H stretching of the amide group generates absorption around 3200-3400 wavenumbers. The carboxylic acid functionality of the lactate component contributes characteristic C=O stretching around 1710-1730 wavenumbers and broad O-H stretching around 2500-3300 wavenumbers. The long alkyl chain generates characteristic C-H stretching vibrations around 2850-2950 wavenumbers, and the Z-double bond contributes olefinic C-H stretching around 3000-3100 wavenumbers.
| Spectroscopic Technique | Key Analytical Features | Chemical Shift/Frequency | Assignment |
|---|---|---|---|
| ¹H NMR | Olefinic protons | 5.3 ppm (multiplet) | Z-double bond |
| ¹H NMR | N,N-dimethyl groups | 2.2-2.3 ppm (singlet) | Tertiary amine methyls |
| ¹H NMR | Lactic acid methyl | 1.4 ppm (doublet) | CH₃-CH(OH)-COOH |
| IR Spectroscopy | Amide C=O stretch | 1650-1680 cm⁻¹ | Amide carbonyl |
| IR Spectroscopy | Carboxylic C=O stretch | 1710-1730 cm⁻¹ | Lactate carbonyl |
| Mass Spectrometry | Molecular ion | m/z 456 | Complete lactate salt |
| Mass Spectrometry | Base fragment | m/z 366 | Oleamidopropyl dimethylamine |
The comprehensive spectroscopic characterization confirms the molecular structure and provides essential analytical parameters for quality control and identification purposes. The combination of nuclear magnetic resonance, infrared, and mass spectrometric data establishes a complete analytical profile that enables reliable identification and quantitative determination of oleamidopropyl dimethylamine lactate in various sample matrices and formulated products.
Properties
CAS No. |
124046-31-7 |
|---|---|
Molecular Formula |
C12H8O7 |
Synonyms |
OLIVAMIDOPROPYL DIMETHYLAMINE LACTATE |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural and Functional Differences
Fatty Acid Influence: Olivamidopropyl: Olive oil-derived oleic acid (C18:1) provides mildness and oxidative stability, ideal for sensitive skin formulations. Cocamidopropyl: Medium-chain fatty acids (C8–C18) enhance foaming and cleansing but may irritate sensitive skin.
Counterion Effects :
Thermal Stability :
Preparation Methods
Reaction Overview
The first step involves the amidization of oleic acid (C₁₈H₃₄O₂) with 3,3-dimethylaminopropylamine (DMAPA, C₅H₁₃N₂) to form oleamidopropyl dimethylamine. The reaction proceeds via nucleophilic acyl substitution, where the primary amine of DMAPA attacks the carbonyl carbon of oleic acid.
Reaction Equation:
Key Reaction Conditions
Table 1: Typical Amidation Reaction Parameters
| Parameter | Value/Range |
|---|---|
| Reaction Temperature | 120°C (±10°C) |
| Reaction Time | 4–6 hours |
| Catalyst Concentration | 1–2% (w/w) |
| Yield | 85–92% |
Purification of Oleamidopropyl Dimethylamine
Post-reaction, the crude product is washed with water to remove unreacted DMAPA and catalyst residues. Vacuum distillation or recrystallization from ethanol further enhances purity (>98%).
Formation of the Lactate Salt
Protonation with Lactic Acid
The tertiary amine group of oleamidopropyl dimethylamine reacts with lactic acid (C₃H₆O₃) in a 1:1 molar ratio to form the lactate salt. This acid-base reaction occurs under mild conditions due to the amine’s basicity (pKa ≈ 9.5).
Reaction Equation:
Optimization of Salt Formation
Table 2: Lactate Salt Formation Conditions
| Parameter | Value/Range |
|---|---|
| Reaction Temperature | 25–40°C |
| Reaction Time | 1–2 hours |
| Final pH | 4.8–5.2 |
| Yield | 94–97% |
Isolation and Drying
The product precipitates upon cooling and is isolated via filtration. Lyophilization or vacuum drying removes residual solvents, yielding a white to off-white powder with a molecular weight of 456.7 g/mol.
Analytical Characterization
Structural Confirmation
Q & A
Q. What methodologies enable the detection of this compound degradation products in complex cosmetic matrices?
- Answer :
- LC-MS/MS : With a C18 column and gradient elution (acetonitrile/0.1% formic acid) to separate degradation products (e.g., free dimethylaminopropylamine).
- Headspace GC-MS : To detect volatile byproducts like lactic acid derivatives.
- Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light, and oxidative conditions (H₂O₂). Validate methods per ICH Q2(R1) guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
